Sodium triethylborohydride

Organometallic Chemistry Catalyst Activation Hydrophobic Substrate Reduction

Sodium triethylborohydride (NaBH(C2H5)3) is a uniquely powerful, pyrophoric borohydride supplied as a 1.0M toluene solution. Unlike NaBH4 or NaBH3CN, its electron-rich ethyl groups and non-polar solvent compatibility enable transition-metal-free catalysis—achieving up to 99% yield in alkyne hydroboration and selective amide-to-amine reduction at room temperature. Essential for generating air-sensitive metal hydride catalysts in toluene without ethereal-solvent deactivation. Choose this reagent when air-stable alternatives fail to deliver catalytic competence, chemoselectivity, or heavy-metal-free product profiles for pharmaceutical and agrochemical intermediates.

Molecular Formula C6H15BNa
Molecular Weight 120.99 g/mol
CAS No. 17979-81-6
Cat. No. B107655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium triethylborohydride
CAS17979-81-6
Molecular FormulaC6H15BNa
Molecular Weight120.99 g/mol
Structural Identifiers
SMILES[B-](CC)(CC)CC.[Na+]
InChIInChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
InChIKeyUKYGKELSBAWRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Triethylborohydride (CAS 17979-81-6): A Powerful Nucleophilic Reducing Agent for Selective Organic Transformations


Sodium triethylborohydride (NaBH(C2H5)3) is an organoboron compound classified as a borohydride reducing agent, characterized by a tetrahedral boron center bearing three electron-releasing ethyl groups and one hydride ligand [1]. This structural motif confers a highly nucleophilic B−H bond, distinguishing it from simpler borohydrides such as NaBH4 or electron-deficient analogs like NaBH3CN [2]. Commercially supplied as a 1.0 M solution in toluene, it is a pyrophoric solid that must be handled under strictly anhydrous and anaerobic conditions [1]. Its primary recognized utility lies in the reductive activation of homogeneous transition metal catalysts, though its catalytic and stoichiometric applications in hydroboration, amide reduction, and the generation of metal hydride complexes are increasingly documented [1][3].

Why Sodium Triethylborohydride Cannot Be Replaced by Generic Sodium Borohydride: Differentiated Solubility and Catalytic Function


Substituting sodium triethylborohydride with more common, air-stable borohydrides like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) fails in key applications due to fundamental differences in solvent compatibility, nucleophilicity, and catalytic competence. While NaBH4 and NaBH3CN are typically employed in protic or polar aprotic media (e.g., MeOH, THF), sodium triethylborohydride is specifically formulated and supplied as a solution in non-polar toluene, dictating its use in non-aqueous, inert-atmosphere reaction sequences involving hydrophobic substrates or air-sensitive catalysts [1]. More critically, the triethylborohydride anion can function as a transition-metal-free catalyst for processes such as amide reduction and hydroboration—a role for which NaBH4 and NaBH3CN are largely inert, being limited to stoichiometric hydride delivery [2][3]. The following evidence quantifies these differentiating performance parameters.

Quantitative Comparative Evidence for Sodium Triethylborohydride: Performance Differentiation from Lithium Triethylborohydride, Sodium Borohydride, and Sodium Cyanoborohydride


Commercial Formulation and Solvent Compatibility: Toluene Solution vs. THF Solution of Lithium Triethylborohydride

Sodium triethylborohydride is commercially supplied exclusively as a 1.0 M solution in toluene, contrasting directly with the lithium analog (LiBHEt3, "Super Hydride"), which is marketed as a THF solution [1]. This solvent differentiation is not trivial: toluene solutions are preferred when reaction sequences require a non-coordinating, non-polar medium to preserve the integrity of highly electrophilic or air-sensitive intermediates that would be degraded or deactivated in THF . Procurement of the sodium salt therefore enables reaction protocols that are incompatible with the lithium reagent due to solvent-driven side reactions or catalyst poisoning [2].

Organometallic Chemistry Catalyst Activation Hydrophobic Substrate Reduction

Nucleophilic Reactivity Modulation by Ligand Electronics: Triethylborohydride vs. Cyanoborohydride

The electronic environment of the B−H bond is profoundly influenced by substituents on boron. In sodium triethylborohydride, the three electron-releasing ethyl groups render the B−H center highly nucleophilic [1]. In stark contrast, sodium cyanoborohydride (NaBH3CN) contains an electron-withdrawing cyano group, which substantially attenuates its reducing power, making it a weaker reductant [2]. This electronic modulation translates into differential reactivity windows: the high nucleophilicity of triethylborohydride enables it to reduce relatively inert electrophiles, whereas cyanoborohydride's milder character is exploited for pH-dependent reductive amination of aldehydes/ketones in the presence of reducible carbonyls [3].

Reductive Amination Chemoselective Reduction Borohydride Reactivity

Transition-Metal-Free Catalytic Hydroboration of Terminal Alkynes: Yield Advantage Over Traditional Catalysts

Sodium triethylborohydride has been demonstrated to catalyze the hydroboration of terminal alkynes with pinacolborane in the absence of any transition metal co-catalyst, achieving yields of up to 99% of (E)-vinylboronate esters from both aromatic and aliphatic alkynes [1]. This performance is notable when contrasted with many traditional transition-metal-catalyzed systems, which may require expensive noble metals (e.g., Rh, Ir), complex ligand scaffolds, or suffer from lower stereoselectivity and substrate scope limitations. The reported method requires only 10 mol% NaHBEt3 and no additional solvent, representing a significant advantage in atom economy and operational simplicity [2].

Hydroboration Alkyne Functionalization Vinylboronate Synthesis

Controlled Catalytic Reduction of Unactivated Amides: Enabling Chemoselectivity Unattainable with NaBH4

A 2019 study established sodium triethylborohydride as a catalyst for the controlled reduction of unactivated amides to secondary or tertiary amines using inexpensive hydrosilanes [1]. This catalytic manifold achieves selective cleavage of either C−O or C−N bonds by simply altering the hydrosilane and solvent, delivering high yields of the desired amine products under mild conditions (no high temperature or pressure required). In contrast, sodium borohydride (NaBH4) is generally unreactive toward unactivated amides under standard conditions, and lithium aluminum hydride (LiAlH4) provides non-selective over-reduction to primary amines. The NaHBEt3-catalyzed protocol demonstrates functional group compatibility across aromatic, aliphatic, and heterocyclic amides, a scope not feasible with conventional borohydride stoichiometric reductants [2].

Amide Reduction Amine Synthesis Transition-Metal-Free Catalysis

Pyrophoric Nature and Handling Requirements: Differentiated Safety Profile vs. Air-Stable Sodium Borohydride

Sodium triethylborohydride is a pyrophoric solid that reacts violently with water and ignites spontaneously in air, as classified under GHS H260/H261 . This necessitates storage and handling exclusively under an inert atmosphere (argon or nitrogen) and in rigorously dried, air-free glassware [1]. In direct contrast, sodium borohydride (NaBH4) is a stable, free-flowing powder that can be weighed and handled on the bench with standard precautions, though it slowly decomposes in protic solvents. This fundamental difference in physical hazard profile has profound implications for laboratory protocol design, facility requirements, and shipping/storage logistics. For users requiring the unique reactivity of triethylborohydride, the procurement decision must account for the necessary investment in inert-atmosphere gloveboxes or Schlenk lines and specialized training for safe handling .

Chemical Safety Pyrophoric Reagent Handling Procurement and Storage

High-Value Application Scenarios Where Sodium Triethylborohydride's Differentiated Properties Are Essential


Activation of First-Row Transition Metal Pre-Catalysts in Non-Coordinating Media

Sodium triethylborohydride's role as a hydride transfer agent for the in situ generation of metal hydride species from halide precursors is uniquely compatible with toluene as a non-coordinating solvent [1]. This scenario is critical for preparing highly active, low-valent iron, cobalt, or nickel catalysts used in hydrogenation, cross-coupling, and hydrofunctionalization reactions. The use of a toluene solution prevents catalyst deactivation that can occur in ethereal solvents like THF or diethyl ether . The quantitative evidence from Section 3 on solvent differentiation directly supports this application choice.

Large-Scale, Metal-Free Synthesis of Vinylboronate Building Blocks

The catalytic hydroboration of terminal alkynes with sodium triethylborohydride, achieving yields up to 99%, offers a cost-effective, scalable route to (E)-vinylboronate esters without the burden of transition metal removal [1]. This scenario is particularly attractive for the pharmaceutical and agrochemical industries, where even trace heavy metal contamination is unacceptable. The high yield and solvent-free conditions (when using neat alkyne and pinacolborane) demonstrated in the Polyhedron study provide a clear procurement rationale for this reagent over traditional Rh- or Ir-based systems .

Late-Stage Functionalization of Complex Amide-Containing Pharmaceuticals

The transition-metal-free catalytic reduction of unactivated amides to secondary or tertiary amines, as detailed in the Journal of Organic Chemistry report, enables the selective diversification of amide bonds in complex, functionally dense molecules [1]. This scenario is a cornerstone of medicinal chemistry, where the ability to alter a molecule's pharmacokinetic properties by converting an amide to an amine without affecting other reducible groups is a high-value transformation. The chemoselectivity data and mild conditions (room temperature, ambient pressure) directly support the selection of sodium triethylborohydride for this purpose over more harsh or unselective reducing agents .

Synthesis of Alkali Metal Boron Monohydride Complexes and Coordination Compounds

Sodium triethylborohydride serves as a key reactant for the preparation of novel alkali metal boron monohydride complexes via coordinative substitution and ligand exchange reactions [1]. This scenario is of primary interest to inorganic and organometallic researchers exploring new hydrogen storage materials, single-source precursors for chemical vapor deposition, or unusual bonding motifs. The reagent's defined concentration (1.0 M) and formulation in toluene facilitates precise stoichiometric control in these syntheses, which often involve highly air-sensitive intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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